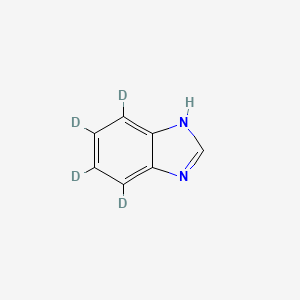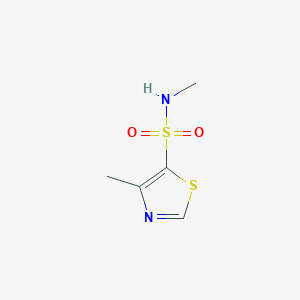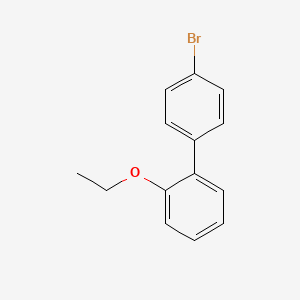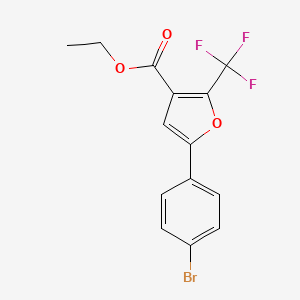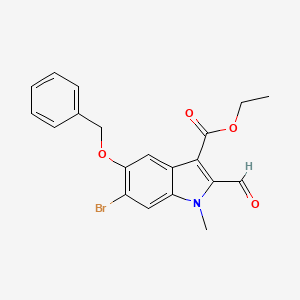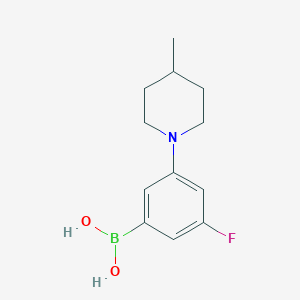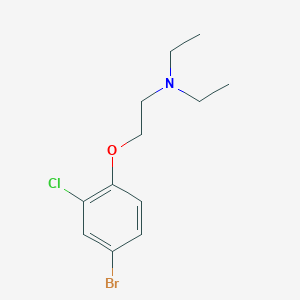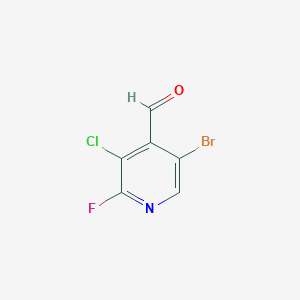
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde
説明
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde, also known as 5-bromo-2-chloro-3-fluoroisonicotinaldehyde, is a chemical compound with the CAS Number: 2090900-94-8 . It has a molecular weight of 238.44 and its IUPAC name is 5-bromo-2-chloro-3-fluoroisonicotinaldehyde .
Molecular Structure Analysis
The InChI code for 5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is 1S/C6H2BrClFNO/c7-4-1-10-6(8)5(9)3(4)2-11/h1-2H . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde is a solid compound .科学的研究の応用
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing these compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Metal-free Site-selective C–N Bond-forming Reaction
- Field : Organic Chemistry
- Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
- Method : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Results : A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : Fluorinated pyridines are used in various fields due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : Various methods of synthesizing these compounds have been reported . For example, the nucleophilic substitution of NO2-group by fluorine in compound 76 followed by addition of 2 N HCl results in muriatic 5-bromo-2-cyano-3-fluoropyridine .
- Results : Fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing these compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Metal-free Site-selective C–N Bond-forming Reaction
- Field : Organic Chemistry
- Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
- Method : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Results : A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
-
Synthesis of 2,2’-Bipyridine Ligands
- Field : Organic Chemistry
- Application : 2,2’-Bipyridine ligands can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling .
- Method : The synthesis involves the reaction of 2-bromo-4-fluoropyridine with bis (tributyltin) through Stille coupling .
- Results : The resulting 2,2’-Bipyridine ligands are used as intermediates for ligands and catalysts synthesis .
-
Synthesis of Fluorinated Pyridines
- Field : Organic Chemistry
- Application : Fluoropyridines are used in various fields due to their interesting and unusual physical, chemical, and biological properties . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Method : Various methods of synthesizing these compounds have been reported . For example, the nucleophilic substitution of NO2-group by fluorine in compound 76 followed by addition of 2 N HCl results in muriatic 5-bromo-2-cyano-3-fluoropyridine .
- Results : Fluoropyridines are used in the search for new agricultural products having improved physical, biological, and environmental properties .
-
Synthesis of Trifluoromethylpyridines
- Field : Agrochemical and Pharmaceutical Industries
- Application : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries . They are used in the protection of crops from pests .
- Method : Various methods of synthesizing these compounds have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be used .
- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
-
Metal-free Site-selective C–N Bond-forming Reaction
- Field : Organic Chemistry
- Application : This paper presents a metal-free method for highly site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines .
- Method : The preferred coupling site can be tuned from the fluorine group bearing the N-heterocyclic ring to the chlorine group when changing from the pyridine ring to the pyrimidine ring .
- Results : A wide array of halogenated pyridines preferentially reacted with amines at the fluorine group of the pyridine ring to generate monosubstituted halogenated pyridines with high selectivities .
-
Synthesis of 2,2’-Bipyridine Ligands
- Field : Organic Chemistry
- Application : 2,2’-Bipyridine ligands can be easily synthesized from 2-bromo-4-fluoropyridine reacting with bis (tributyltin) through Stille coupling .
- Method : The synthesis involves the reaction of 2-bromo-4-fluoropyridine with bis (tributyltin) through Stille coupling .
- Results : The resulting 2,2’-Bipyridine ligands are used as intermediates for ligands and catalysts synthesis .
特性
IUPAC Name |
5-bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO/c7-4-1-10-6(9)5(8)3(4)2-11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMKGCGJRNUGIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-chloro-2-fluoropyridine-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



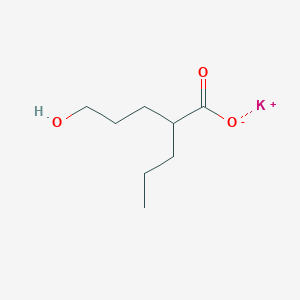
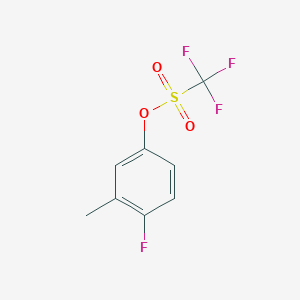
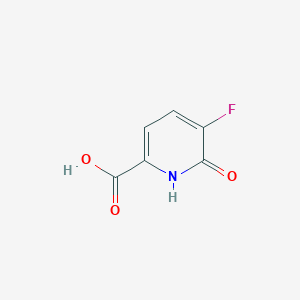
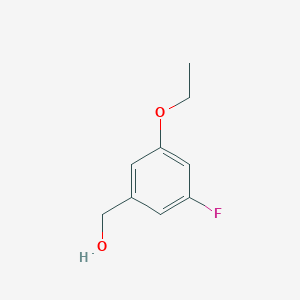
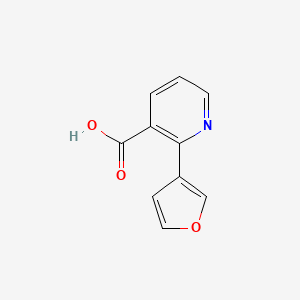
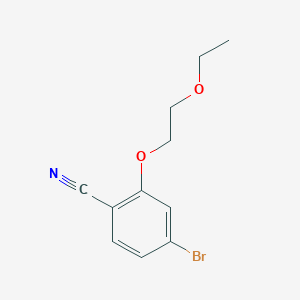
![1H,2H,3H,4H,5H,6H-azepino[4,3-b]indole hydrochloride](/img/structure/B1450595.png)
